molecular formula C11H20N2O2 B1339535 cis-8-Boc-3,8-diazabicyclo[4.2.0]octane CAS No. 370881-00-8

cis-8-Boc-3,8-diazabicyclo[4.2.0]octane

Cat. No.: B1339535
CAS No.: 370881-00-8
M. Wt: 212.29 g/mol
InChI Key: ITVHTQLHEQGQNG-IUCAKERBSA-N
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Preparation Methods

The synthesis of cis-8-Boc-3,8-diazabicyclo[4.2.0]octane involves several steps. One common method includes the reaction of a suitable diazabicyclo[4.2.0]octane precursor with tert-butyl chloroformate under controlled conditions . The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The product is then purified through standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

cis-8-Boc-3,8-diazabicyclo[4.2.0]octane undergoes various chemical reactions, including:

Scientific Research Applications

cis-8-Boc-3,8-diazabicyclo[4.2.0]octane is utilized in various scientific research fields:

    Chemistry: It serves as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-8-Boc-3,8-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

cis-8-Boc-3,8-diazabicyclo[4.2.0]octane can be compared to other diazabicyclo compounds such as:

These comparisons highlight the unique properties and potential applications of this compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-12-6-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVHTQLHEQGQNG-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60582690
Record name tert-Butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370881-00-8
Record name tert-Butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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